2-Methoxy-4,6-dimethylnicotinamide
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Overview
Description
2-Methoxy-4,6-dimethylnicotinamide is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of nicotinamide, featuring methoxy and dimethyl substitutions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine.
Amidation: The final step involves converting the carboxylic acid derivative to the amide form using ammonia or an amine source under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid.
Reduction: Formation of 2-methoxy-4,6-dimethylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4,6-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,6-dimethylpyridine: Lacks the amide group but shares the methoxy and dimethyl substitutions.
4,6-Dimethylnicotinamide: Similar structure but without the methoxy group.
2-Methoxy-3,5-dimethylpyridine: Different substitution pattern on the pyridine ring.
Uniqueness
2-Methoxy-4,6-dimethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups on the nicotinamide scaffold makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-6(2)11-9(13-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYYMBLHFWNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348057 |
Source
|
Record name | 2-Methoxy-4,6-dimethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309755-79-1 |
Source
|
Record name | 2-Methoxy-4,6-dimethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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